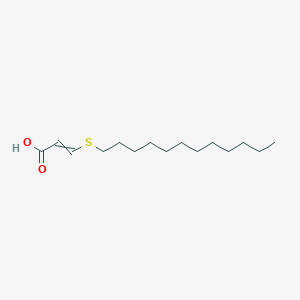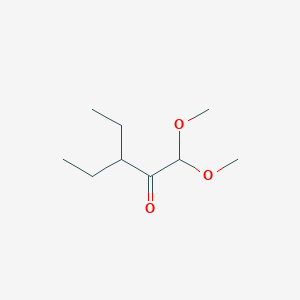
3-Ethyl-1,1-dimethoxypentan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-1,1-dimethoxypentan-2-one is an organic compound with the molecular formula C9H18O3 It is a ketone with two methoxy groups and an ethyl group attached to the pentan-2-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-1,1-dimethoxypentan-2-one typically involves the reaction of 3-ethylpentan-2-one with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of a hemiacetal intermediate, which subsequently undergoes methanolysis to yield the final product. The reaction conditions often include refluxing the reactants in methanol with a catalytic amount of sulfuric acid.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are passed over a solid acid catalyst at elevated temperatures and pressures. This method ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-1,1-dimethoxypentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or esters using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Ethyl-1,1-dimethoxypentan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used as a probe to study enzyme-catalyzed reactions involving ketones and methoxy groups.
Industry: The compound is used in the manufacture of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism by which 3-Ethyl-1,1-dimethoxypentan-2-one exerts its effects involves interactions with various molecular targets. The ketone group can participate in hydrogen bonding and dipole-dipole interactions, while the methoxy groups can undergo nucleophilic substitution reactions. These interactions can influence the compound’s reactivity and its ability to act as a precursor in synthetic pathways.
Comparison with Similar Compounds
3-Ethyl-2-methoxypentan-2-one: Similar structure but with only one methoxy group.
3-Ethyl-1,1-dimethoxybutan-2-one: Similar structure but with a shorter carbon chain.
3-Methyl-1,1-dimethoxypentan-2-one: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness: 3-Ethyl-1,1-dimethoxypentan-2-one is unique due to the presence of two methoxy groups and an ethyl group on the pentan-2-one backbone. This structural feature imparts distinct chemical properties and reactivity, making it a valuable compound in various applications.
Properties
CAS No. |
62752-91-4 |
|---|---|
Molecular Formula |
C9H18O3 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
3-ethyl-1,1-dimethoxypentan-2-one |
InChI |
InChI=1S/C9H18O3/c1-5-7(6-2)8(10)9(11-3)12-4/h7,9H,5-6H2,1-4H3 |
InChI Key |
OGOTWCXLVVPQQU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)C(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


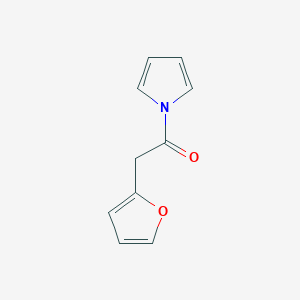
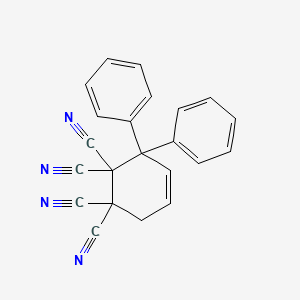
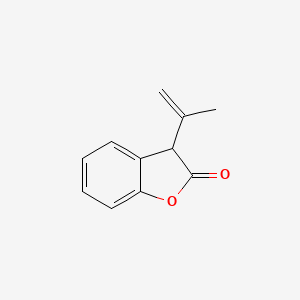
![2-Thiazolamine, N-[(2-nitrophenyl)methylene]-4-phenyl-](/img/structure/B14509307.png)
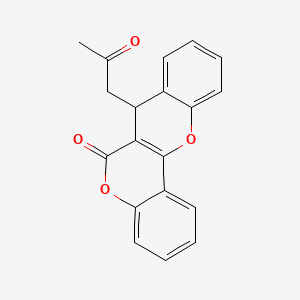
![(8R,9S,10R,13S,14S)-4,4,10,13-tetramethylspiro[1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-one](/img/structure/B14509317.png)
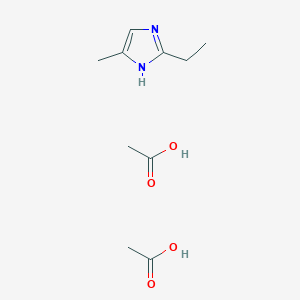
![1-Amino-2-methyl-1H-imidazo[1,2-a]pyrimidin-4-ium bromide](/img/structure/B14509330.png)
![3-{[4-(Carboxymethyl)phenoxy]methyl}thiophene-2-carboxylic acid](/img/structure/B14509346.png)
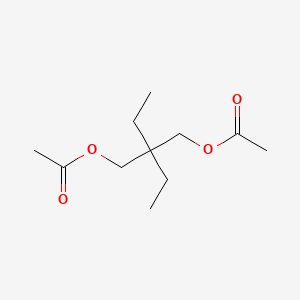
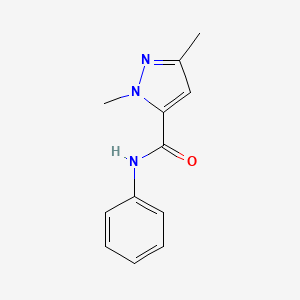
![N-Hydroxy-2-[3-methoxy-5-(propan-2-yl)phenyl]acetamide](/img/structure/B14509360.png)
![3-Nitroso-3-azabicyclo[3.3.1]nonane](/img/structure/B14509369.png)
